molecular formula C14H21N B13225986 (Cyclopropylmethyl)(2-methyl-1-phenylpropyl)amine

(Cyclopropylmethyl)(2-methyl-1-phenylpropyl)amine

Katalognummer: B13225986
Molekulargewicht: 203.32 g/mol
InChI-Schlüssel: HNQSMAFGALCHMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Cyclopropylmethyl)(2-methyl-1-phenylpropyl)amine is an organic compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol . This compound is characterized by the presence of a cyclopropylmethyl group and a 2-methyl-1-phenylpropyl group attached to an amine functional group. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)(2-methyl-1-phenylpropyl)amine typically involves the reaction of cyclopropylmethyl bromide with 2-methyl-1-phenylpropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and bases, and the reaction is carried out in large reactors to produce the compound in bulk quantities. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

(Cyclopropylmethyl)(2-methyl-1-phenylpropyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(Cyclopropylmethyl)(2-methyl-1-phenylpropyl)amine is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In studies related to enzyme inhibition and receptor binding.

    Medicine: As a potential lead compound in the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (Cyclopropylmethyl)(2-methyl-1-phenylpropyl)amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved typically include binding to the active site of enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (Cyclopropylmethyl)(1-phenylpropyl)amine: Similar structure but with a different substitution pattern on the phenyl ring.

    (Cyclopropylmethyl)(2-phenylpropyl)amine: Similar structure but with a different alkyl group attached to the amine.

    (Cyclopropylmethyl)(1-phenylethyl)amine: Similar structure but with a shorter alkyl chain.

Uniqueness

(Cyclopropylmethyl)(2-methyl-1-phenylpropyl)amine is unique due to the presence of both cyclopropyl and phenyl groups, which confer distinct steric and electronic properties. These properties make it a valuable compound in research and industrial applications, as it can participate in a wide range of chemical reactions and exhibit specific biological activities .

Eigenschaften

Molekularformel

C14H21N

Molekulargewicht

203.32 g/mol

IUPAC-Name

N-(cyclopropylmethyl)-2-methyl-1-phenylpropan-1-amine

InChI

InChI=1S/C14H21N/c1-11(2)14(15-10-12-8-9-12)13-6-4-3-5-7-13/h3-7,11-12,14-15H,8-10H2,1-2H3

InChI-Schlüssel

HNQSMAFGALCHMW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C1=CC=CC=C1)NCC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.